molecular formula C8H6O5 B119482 4-Hydroxyisophthalic acid CAS No. 636-46-4

4-Hydroxyisophthalic acid

Cat. No.: B119482
CAS No.: 636-46-4
M. Wt: 182.13 g/mol
InChI Key: BCEQKAQCUWUNML-UHFFFAOYSA-N
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Description

It appears as a colorless or white crystalline powder and is soluble in water and organic solvents . This compound is a derivative of isophthalic acid, where a hydroxyl group is substituted at the fourth position of the benzene ring.

Scientific Research Applications

4-Hydroxyisophthalic acid has several scientific research applications:

Safety and Hazards

4-Hydroxyisophthalic acid is harmful if swallowed and causes skin irritation . It also causes serious eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4-Hydroxyisophthalic acid has shown antiproliferative potential by upregulating apoptotic markers in in vitro and in vivo cancer models . It has potential health implications and could be exploited in the development of anticancer drugs .

Preparation Methods

4-Hydroxyisophthalic acid can be synthesized through several methods:

Chemical Reactions Analysis

4-Hydroxyisophthalic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions used in these reactions include strong acids like sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-Hydroxyisophthalic acid can be compared with other similar compounds, such as:

    Isophthalic Acid: Lacks the hydroxyl group at the fourth position, making it less reactive in certain chemical reactions.

    Terephthalic Acid: Has carboxyl groups at the para positions, leading to different chemical and physical properties.

    Phthalic Acid: Has carboxyl groups at the ortho positions, resulting in distinct reactivity and applications.

The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional chemical reactions and offers different properties compared to its analogs.

Properties

IUPAC Name

4-hydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEQKAQCUWUNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862332
Record name 4-Hydroxybenzene-1,3-dicarboxylic acid
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

636-46-4
Record name 4-Hydroxyisophthalic acid
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Record name 4-Hydroxyisophthalic acid
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Record name 4-Hydroxyisophthalic acid
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Record name 4-Hydroxybenzene-1,3-dicarboxylic acid
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Record name 4-hydroxyisophthalic acid
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Record name 4-HYDROXYISOPHTHALIC ACID
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Synthesis routes and methods

Procedure details

The same procedure as described in Example 24 was performed but using 2.45 g (10.0 mmol) of 4-bromoisophthalic acid as the substrate and 2.70 g (25.5 mmol) of Na2CO3 instead of Ca(OH)2. A total of 1.49 g (8.2 mmol, 82% yield) of 4-hydroxyisophthalic acid was collected. The purity was determined by 1H NMR to be 88%.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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